Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which are similar to the compound , has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial Activities
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride and related compounds have been explored for their antimicrobial properties. Research by Bektaş et al. (2007) involved synthesizing various 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Özil et al. (2015) also synthesized 1,2,4-triazole derivatives, finding them to have antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Synthesis and Characterization in Chemistry
These compounds are also relevant in the field of chemistry for synthesis and characterization. For instance, Baklykov et al. (2019) conducted a study on synthesizing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound related to this compound, under specific conditions (Baklykov et al., 2019).
Anticancer Evaluation
In the field of medicinal chemistry, some derivatives of 1,2,4-triazole have been evaluated for their anticancer properties. A study by Kattimani et al. (2013) found that certain 1,2,4-triazole derivatives exhibited anticancerous action against various human tumor cell lines (Kattimani et al., 2013).
Application in Coordination Chemistry
These compounds are also utilized in coordination chemistry. Kajdan et al. (2000) investigated the coordination geometries of 1,2,4-triazole derivatives with various metals, providing insights into the behavior of these compounds in different metal complexes (Kajdan et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Triazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biological activities .
Result of Action
It’s known that triazole derivatives can exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, have been used in the synthesis of Schiff bases , which are known to have diverse biological activities .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported
Properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-4-7-8-5-9;;/h4-6H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPDIFJDPQRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NN=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.